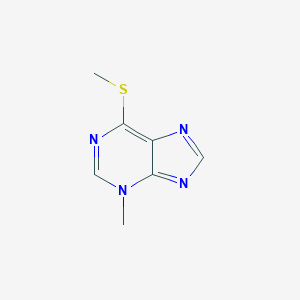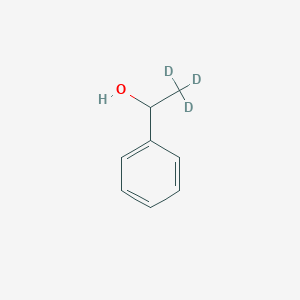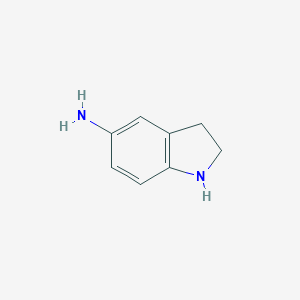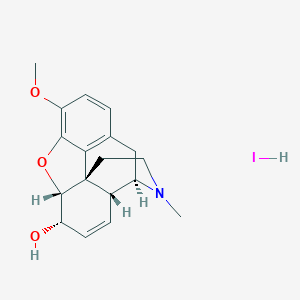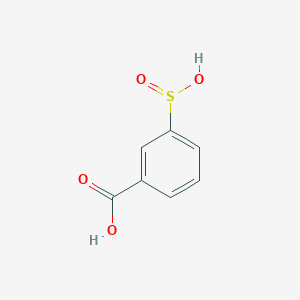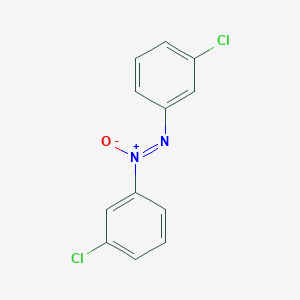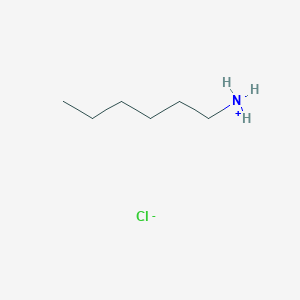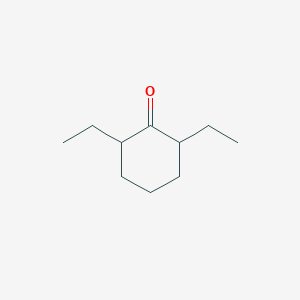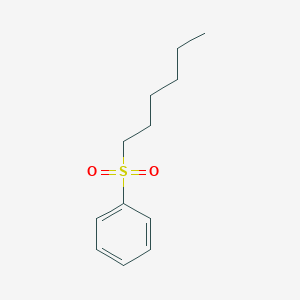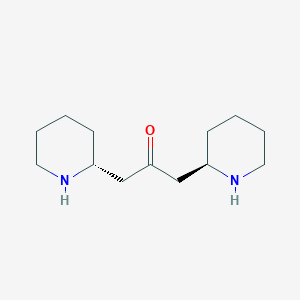
(-)-Anaferine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Anaferine is a natural alkaloid compound that is found in several traditional Chinese medicinal plants. It has been used for centuries in traditional medicine for its various therapeutic properties. In recent years, (-)-Anaferine has gained significant attention in the scientific community due to its potential use in the treatment of several diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- Blechert and Stapper (2002) developed a stereoselective synthesis of (−)-anaferine dihydrochloride. They achieved this through a tandem ring rearrangement metathesis, confirming the absolute configuration as (R,R) (Blechert & Stapper, 2002).
- Bonandi et al. (2020) reported on the total synthesis of (–)-anaferine, employing a diversity-oriented synthetic approach using commercially available 2-piperidine ethanol. This contributed to the development of a library of piperidine-based derivatives (Bonandi et al., 2020).
Biological and Medical Research :
- Gurushankar et al. (2023) explored the potential of Withania somnifera alkaloids, including anaferine, as novel dihydrofolate reductase (DHFR) inhibitors. This research is significant for developing new anti-tubercular drugs from natural sources (Gurushankar et al., 2023).
- Keogh and O'Donovan (1970) studied the biosynthesis of anaferine in intact Withania somnifera plants, showing its derivation from lysine and acetate. This research provides insights into the natural production pathways of this alkaloid (Keogh & O'Donovan, 1970).
Eigenschaften
CAS-Nummer |
19519-55-2 |
|---|---|
Produktname |
(-)-Anaferine |
Molekularformel |
C13H24N2O |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
1,3-bis[(2R)-piperidin-2-yl]propan-2-one |
InChI |
InChI=1S/C13H24N2O/c16-13(9-11-5-1-3-7-14-11)10-12-6-2-4-8-15-12/h11-12,14-15H,1-10H2/t11-,12-/m1/s1 |
InChI-Schlüssel |
JFMCQBGTUJUOAB-VXGBXAGGSA-N |
Isomerische SMILES |
C1CCN[C@H](C1)CC(=O)C[C@H]2CCCCN2 |
SMILES |
C1CCNC(C1)CC(=O)CC2CCCCN2 |
Kanonische SMILES |
C1CCNC(C1)CC(=O)CC2CCCCN2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



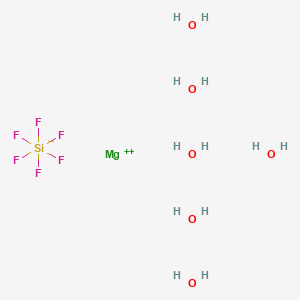
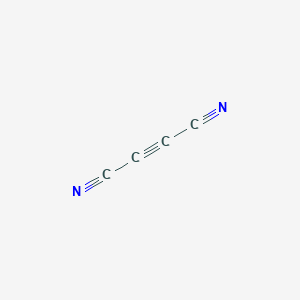
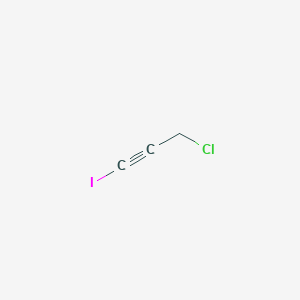
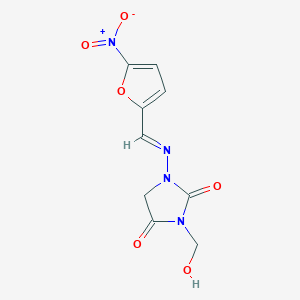
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
